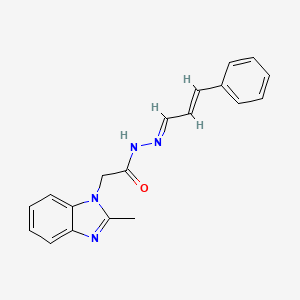![molecular formula C16H24N2 B11977806 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole CAS No. 6637-08-7](/img/structure/B11977806.png)
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two 2,5-dimethylpyrrole units connected by a butyl chain. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 1,4-dibromobutane under basic conditions to form the desired product. The reaction typically proceeds as follows:
Reactants: 2,5-dimethylpyrrole and 1,4-dibromobutane.
Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole has several scientific research applications:
Medicinal Chemistry: Pyrrole derivatives are known for their potential as antimicrobial, antifungal, and antitubercular agents. This compound may be explored for its biological activities and potential therapeutic applications.
Material Science: Pyrrole-based compounds are used in the development of conductive polymers and materials with unique electronic properties.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole depends on its specific application. In medicinal chemistry, pyrrole derivatives often exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some pyrrole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole can be compared with other pyrrole derivatives such as:
2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features but lacking the butyl chain.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: A compound with a similar pyrrole unit but different functional groups, known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
6637-08-7 |
|---|---|
Molekularformel |
C16H24N2 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1-[4-(2,5-dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C16H24N2/c1-13-7-8-14(2)17(13)11-5-6-12-18-15(3)9-10-16(18)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
OFTHAYNMJIBXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCCCN2C(=CC=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Benzyloxy)anilinomethyl]phthalimide](/img/structure/B11977738.png)
![(5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977745.png)
![Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977750.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977765.png)
![ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate](/img/structure/B11977784.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977789.png)


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977808.png)
![7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11977809.png)

